4-(4-Methylpyridin-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpyridin-2-yl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, featuring a pyridine ring substituted with a methyl group at the 4-position and a butanoic acid chain at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyridin-2-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylpyridine and butanoic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a base, such as potassium carbonate (K2CO3).
Procedure: The 4-methylpyridine is first brominated to form 4-bromo-4-methylpyridine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted pyridine derivatives.
Scientific Research Applications
4-(4-Methylpyridin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-Methylpyridin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-2,2’-bipyridin-4-yl)butanoic acid: Similar structure but with an additional pyridine ring.
4-(4-Methylphenyl)butanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
4-(4-Methylpyridin-2-yl)butanoic acid is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(4-methylpyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-8-5-6-11-9(7-8)3-2-4-10(12)13/h5-7H,2-4H2,1H3,(H,12,13) |
InChI Key |
MBJIZGLKGLQIFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.